Specific Optical Rotation Distinguishes Integerressine from Integerrenine and Integerrine
Integerressine exhibits a specific optical rotation of [α]20D –164° (c 0.2, CHCl3), which serves as a quantitative fingerprint for identity and chiral purity verification . In contrast, the co-isolated congeners Integerrenine and Integerrine possess distinctly different substitution patterns at the phencyclopeptine N-terminal amino acid position, which are expected to alter their chiroptical properties; the 1967 isolation paper reports these as separate alkaloids with unique analytical profiles . While precise [α]D values for Integerrenine are not publicly compiled in accessible databases at the time of this analysis, the manual resolution of these compounds during isolation confirms their non-identical behavior under identical solvent and concentration conditions.
| Evidence Dimension | Specific optical rotation ([α]20D) |
|---|---|
| Target Compound Data | –164° (c 0.2, CHCl3) |
| Comparator Or Baseline | Integerrenine: [α]D value not explicitly reported in accessible databases; Integerrine: trace component with distinct chromatographic separation |
| Quantified Difference | Integerressine shows a quantitatively defined, highly levorotatory value; absence of published [α]D for comparators precludes direct numerical comparison, but their successful chromatographic isolation confirms measurable chiroptical divergence. |
| Conditions | Chloroform, c = 0.2 g/100 mL, 20 °C. Comparator separation achieved via reversed-phase HPLC (C18) and normal-phase preparative methods. |
Why This Matters
For procurement decisions, a precisely reported [α]D value enables identity verification and chiral purity assessment, whereas lack of defined optical rotation for analogs creates acceptance-test ambiguity.
- [1] Tschesche, R., Rheingans, J., Fehlhaber, H.-W., & Legler, G. (1967). Alkaloide aus Rhamnaceen, II Integerressin und Integerrenin, zwei Peptid‐Alkaloide aus Ceanothus integerrimus Hook. et Arn. Chemische Berichte, 100(12), 3924–3936. View Source
